molecular formula C23H29N3O2 B2865248 3-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 922033-33-8

3-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No. B2865248
CAS RN: 922033-33-8
M. Wt: 379.504
InChI Key: BLWPQTKKHZCOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as MIPEP, is a novel compound that has been developed for scientific research purposes. MIPEP is a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation and reward pathways in the brain. MIPEP has been shown to have a high affinity for the mu-opioid receptor and a low affinity for other opioid receptors, which makes it a potentially useful tool for studying the mu-opioid receptor in vitro and in vivo.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been studied for their potential as antiviral agents. Compounds similar to the one you’ve mentioned have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral properties.

Anti-inflammatory Properties

The indole nucleus is a common feature in compounds with anti-inflammatory effects. Research on indole derivatives has revealed their potential to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Applications

Indole derivatives are also being explored for their anticancer activities. They can interact with multiple receptors and pathways involved in cancer progression, making them candidates for the development of new anticancer drugs .

Antimicrobial Effects

The structural complexity of indole-based compounds provides a platform for developing new antimicrobial agents. These compounds can be designed to target specific microbial pathways and resistances .

Antidiabetic Potential

Research has indicated that certain indole derivatives can play a role in managing diabetes. They may affect insulin secretion or sensitivity, offering a new avenue for diabetes treatment .

Neuroprotective Effects

Indole derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. Their ability to modulate neurotransmitter systems could be key in this application .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. Derivatives of indole, including the compound you’re interested in, may influence plant growth and development, offering applications in agriculture .

Enzyme Inhibition

Some indole derivatives have been found to inhibit enzymes that are crucial in various diseases. By targeting these enzymes, such compounds could be used to develop treatments for diseases where enzyme activity is dysregulated .

properties

IUPAC Name

3-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-25-13-10-18-14-17(8-9-21(18)25)22(26-11-3-4-12-26)16-24-23(27)19-6-5-7-20(15-19)28-2/h5-9,14-15,22H,3-4,10-13,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWPQTKKHZCOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

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